6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine
Description
This compound features a pyrimidine core substituted with a 2-fluorobenzyl group at position 5, a 1H-1,2,4-triazole-linked methyl group at position 2, and amino groups at positions 4 and 4. The fluorinated aromatic moiety enhances lipophilicity and metabolic stability, while the triazole group contributes to hydrogen bonding and π-π stacking interactions, making it a candidate for targeting enzymes or receptors requiring aromatic and heterocyclic recognition .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7/c15-11-4-2-1-3-9(11)5-10-13(16)20-12(21-14(10)17)6-22-8-18-7-19-22/h1-4,7-8H,5-6H2,(H4,16,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYHGPHUQRQKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)CN3C=NC=N3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134194 | |
| Record name | 5-[(2-Fluorophenyl)methyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338965-24-5 | |
| Record name | 5-[(2-Fluorophenyl)methyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338965-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Fluorophenyl)methyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine (CAS# 338965-24-5) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its molecular characteristics, biological activities, and relevant research findings.
- Molecular Formula : C₁₄H₁₄FN₇
- Molecular Weight : 299.31 g/mol
- CAS Number : 338965-24-5
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antiproliferative effects against various cancer cell lines. The compound's structure incorporates a triazole and a pyrimidine moiety, which are known to influence its interaction with biological targets.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is suggested that the antiproliferative activity may not solely depend on inhibition of dihydrofolate reductase (DHFR), as seen in some related compounds . Instead, it may involve other pathways including DNA adduct formation and interaction with metabolic enzymes like cytochrome P450 .
Research Findings and Case Studies
Several studies have investigated the biological implications of similar compounds:
- Synthesis and Evaluation :
- Fluorinated Benzothiazoles :
- Urease Inhibition Studies :
Data Table: Comparative Antiproliferative Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
*Molecular weights are estimated based on empirical formulas or structural analogs where exact data is unavailable.
Key Comparisons:
Fluorinated Substituents :
- The 2-fluorobenzyl group in the target compound offers moderate lipophilicity compared to 2,4-difluorophenyl (), which increases electron-withdrawing effects and may improve target binding . However, bulkier substituents (e.g., 4-chloro-2-fluorobenzyl in LY2784544) may enhance selectivity for kinases but reduce solubility .
Heterocyclic Moieties: The 1H-1,2,4-triazole in the target compound and ’s analog enables hydrogen bonding, critical for antifungal activity.
Core Structure: Pyrimidine (target compound) vs.
Stereochemistry :
- The (2S,3R) configuration in ’s compound suggests stereospecific target interactions, whereas the target compound’s stereochemical data is unspecified, which may impact efficacy .
Biological Activity :
- ’s oxime-containing pyrimidine derivative highlights how auxiliary groups (e.g., oxime) can stabilize compounds in vivo, a feature absent in the target compound but relevant for drug design .
Research Findings and Implications
- Antifungal Potential: The triazole-pyrimidine scaffold aligns with known antifungals (e.g., fluconazole), but the 2-fluorobenzyl group may reduce cytochrome P450 inhibition compared to bulkier substituents .
- Kinase Inhibition : Structural similarities to LY2784544 suggest possible kinase targets, though the absence of a morpholine group may limit solubility .
- Synthetic Feasibility : highlights challenges in coupling fluorinated aromatics to pyrimidines, suggesting the target compound may require optimized coupling protocols .
Q & A
What are the established synthetic routes for 6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine, and what key intermediates are involved?
Basic Research Question
The compound is synthesized via multi-step routes involving pyrimidine and triazole building blocks. Key steps include:
- Acylation and Amination : Acylation of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with 2-fluorobenzoyl chloride, followed by amination to introduce the amino group at the pyrimidine C4 position .
- Triazole Functionalization : Coupling of 1H-1,2,4-triazole via alkylation or nucleophilic substitution at the pyrimidine C2 position. For example, chloromethyl intermediates react with triazole under basic conditions .
- Key Intermediates : Chloropyrimidine derivatives (e.g., 4,6-dichloropyrimidine) and triazole-thiols (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) are critical precursors .
Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Rigorous characterization requires:
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, triazole CH2 at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C15H14FN7: 312.12) .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
How can researchers optimize the synthesis of this compound to improve yield and purity, considering reported challenges in acylation and amination steps?
Advanced Research Question
Methodological Recommendations :
- Acylation Optimization : Use anhydrous conditions and catalysts like DMAP to enhance reactivity of 2-fluorobenzoyl chloride with pyrimidine intermediates .
- Amination Selectivity : Employ controlled stoichiometry (e.g., NH3 in dioxane at 80°C) to minimize byproducts. Microwave-assisted synthesis reduces reaction time .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) isolates the target compound from unreacted triazole or benzyl derivatives .
What strategies are recommended for reconciling contradictory pharmacological data across different studies involving this compound?
Advanced Research Question
Data Contradiction Analysis :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Interference : Screen for metabolites (e.g., N-demethylated or fluorobenzyl-oxidized derivatives) that may alter activity .
- Cross-Study Validation : Compare IC50 values against reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .
How does the introduction of the 2-fluorobenzyl group influence the compound's bioactivity compared to other benzyl derivatives?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Effects : The 2-fluorine enhances binding to hydrophobic pockets in kinase targets (e.g., EGFR) by reducing π-π stacking interference .
- Metabolic Stability : Fluorination decreases oxidative metabolism at the benzyl position, improving plasma half-life compared to non-fluorinated analogs .
- Comparative Data : In kinase inhibition assays, the 2-fluorobenzyl analog shows 3-fold higher potency than 4-fluorobenzyl derivatives due to steric alignment with active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
